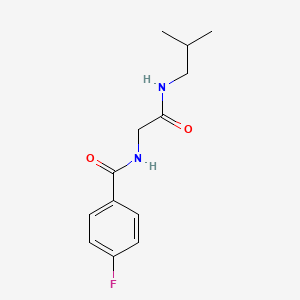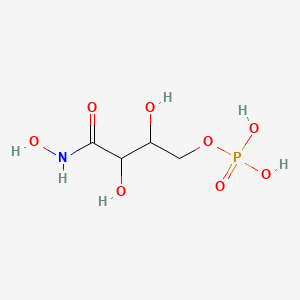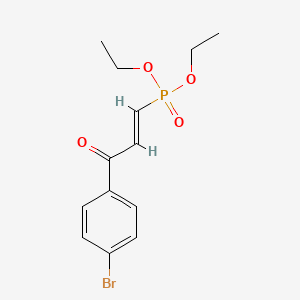![molecular formula C12H16BrN B14895427 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)
8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound with a unique structure that includes a bromine atom and a dimethyl group attached to a tetrahydrobenzo[c]azepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the bromination of a precursor compound followed by cyclization. One common method includes the reaction of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine with bromine in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically requires specialized equipment to handle bromine safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[c]azepine derivatives .
Applications De Recherche Scientifique
8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity or interacting with receptor sites, leading to various biological responses .
Comparaison Avec Des Composés Similaires
- 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine
- 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine
- 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Comparison: 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine is unique due to the presence of both bromine and dimethyl groups, which enhance its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H16BrN |
|---|---|
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
8-bromo-5,5-dimethyl-1,2,3,4-tetrahydro-2-benzazepine |
InChI |
InChI=1S/C12H16BrN/c1-12(2)5-6-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,5-6,8H2,1-2H3 |
Clé InChI |
AKYKKFBQCZTCLW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNCC2=C1C=CC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


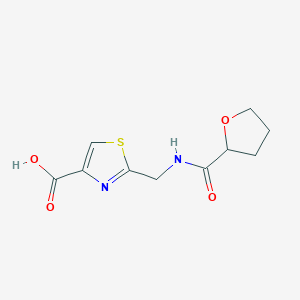
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
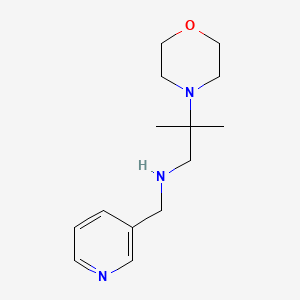
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
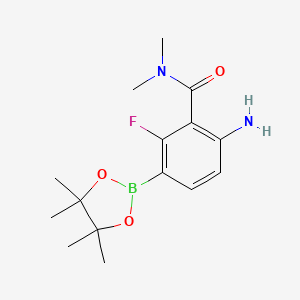

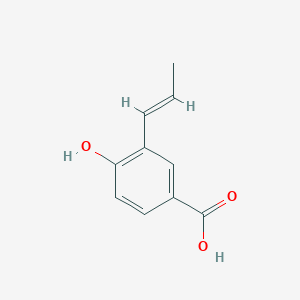
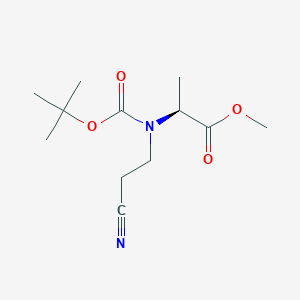
![Rel-bis(5-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzo[d][1,3]dioxol-4-yl)methane](/img/structure/B14895400.png)

